molecular formula C9H9N3O4 B13494654 Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13494654
M. Wt: 223.19 g/mol
InChI Key: AWXSQZLVWFXNCC-UHFFFAOYSA-N
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Description

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both isoxazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate with suitable reagents under base-catalyzed conditions to form the oxadiazole ring . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
  • Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of both isoxazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

ethyl 5-(5-methyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H9N3O4/c1-3-14-9(13)7-11-8(16-12-7)6-4-10-15-5(6)2/h4H,3H2,1-2H3

InChI Key

AWXSQZLVWFXNCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=C(ON=C2)C

Origin of Product

United States

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